Tamoxifen N-oxide
Overview
Description
Synthesis Analysis
Tamoxifen N-oxide is synthesized through the metabolism of tamoxifen. Studies have shown that tamoxifen undergoes N-oxidation, a process primarily catalyzed by flavin-containing monooxygenases in the liver (Mani, Hodgson, & Kupfer, 1993). Additionally, tamoxifen epoxide, another metabolite, has been synthesized and its microsomal metabolism also results in the formation of its corresponding N-oxide (Mccague & Seago, 1986).
Molecular Structure Analysis
Tamoxifen N-oxide's structure is characterized by the addition of an oxygen molecule to the nitrogen atom of the tamoxifen molecule. This structural modification significantly affects its chemical and biological properties. Studies have provided insights into the structural identification of tamoxifen-DNA adducts, including tamoxifen N-oxide (Umemoto et al., 2000).
Chemical Reactions and Properties
Tamoxifen N-oxide is formed through the enzymatic activity of the liver, primarily by flavin-containing monooxygenases. The N-oxide can be further metabolized and reduced back to tamoxifen by various enzymes, indicating a potential metabolic cycle (Parte & Kupfer, 2005).
Scientific Research Applications
Breast Cancer Research
Tamoxifen N-oxide is used to study the effects of CYP2D6 and SULT1A2 genotypes on tamoxifen metabolism in breast cancer patients. This research is crucial in understanding how genetic variations can affect drug metabolism and treatment outcomes (Fernández-Santander et al., 2013).
Drug Metabolism Analysis
It serves in detecting, identifying, and quantifying various tamoxifen metabolites, which is essential for understanding the drug's metabolic pathways and impacts (Kupfer & Dehal, 1996).
Neuroprotective Effects
Tamoxifen has shown neuroprotective effects, such as reducing ischemia-induced production of nitrotyrosine following reversible middle cerebral artery occlusion (Osuka et al., 2001).
Metabolic Profiling in Breast Cancer
It helps establish metabolic profiles for breast cancer patients, revealing differences in drug levels and treatment response, which is crucial for personalized medicine (Carter et al., 2001).
Genotoxic Risk Assessment
Tamoxifen N-oxide is also used to determine the genotoxic risk of tamoxifen in breast cancer patients treated with the drug, which is vital for assessing long-term risks (Umemoto et al., 2004).
Targeted Drug Delivery
Research on tamoxifen-loaded nanoparticles indicates potential for achieving preferential tumor targeting and a circulating drug reservoir in breast cancer treatment (Shenoy & Amiji, 2005).
Future Directions
Research on Tamoxifen and its metabolites, including Tamoxifen N-oxide, continues to be a topic of interest in the scientific community. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . Another area of interest is the connection between tamoxifen, tamoxifen apoptotic effects, and oxidative stress .
properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASNACECBQAFW-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316463 | |
Record name | Tamoxifen N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tamoxifen N-oxide | |
CAS RN |
75504-34-6 | |
Record name | Tamoxifen N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamoxifen N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamoxifen N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.